Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Mepivacaine HPLC Analysis: Application Notes
& Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mepivacaine Hydrochloride

CAS No.: 1722-62-9

Cat. No.: S534984

This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis
of mepivacaine, specifically for the separation of its enantiomers, along with a comprehensive protocol for

method validation. This is essential for pharmaceutical analysis, quality control, and stability studies.

Introduction

Mepivacaine is a local anesthetic of the amide type. As it possesses a chiral center, it exists as two
enantiomers. The pharmacological activity, including potency, duration of action, and toxicity, can differ
between enantiomers. Therefore, an enantioselective analytical method is crucial for advanced drug
development and control. The protocol herein describes a robust, normal-phase HPLC method using a chiral
stationary phase to resolve mepivacaine enantiomers, adapted from a current application note [1].
Furthermore, given the importance of demonstrating that an analytical method is suitable for its intended use,

a full validation protocol based on regulatory guidelines is also provided [2].

Materials and Methods

2.1. Chemicals and Reagents

e Mepivacaine Reference Standard: High-purity mepivacaine hydrochloride.
e Methanol: HPLC grade.
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e Ammonium Acetate: Analytical grade.
e Water: HPLC grade (e.g., Milli-Q quality).
e Acetic Acid: For pH adjustment.

2.2. Equipment

e HPLC System: Equipped with a quaternary pump, autosampler, thermostatted column compartment,
and UV detector.

¢ Analytical Balance: With 0.1 mg sensitivity.

¢ pH Meter: Calibrated with standard buffers.

¢ Ultrasonic Bath: For mobile phase degassing.

2.3. HPLC Conditions for Enantiomer Separation

The following table summarizes the optimized chromatographic conditions for the separation of mepivacaine

enantiomers on an Astec CHIROBIOTIC V2 column [1].

Table 1: Optimized HPLC Conditions for Mepivacaine Enantiomer Separation

Parameter Specification

HPLC Column Astec CHIROBIOTIC V2,25 cm x 4.6 mm |.D., 5 ym
Mobile Phase Methanol : 20 mM Ammonium Acetate (95:5, v/v)
pH of Buffer Adjusted to 4.1 with acetic acid

Flow Rate 1.0 mL/min

Column Temperature 20 °C

Detection (UV) 220 nm

Injection Volume 5uL

Sample Concentration 1 mg/mL in methanol

The experimental workflow for sample preparation and analysis is outlined below.
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Start Analysis

;

Prepare Mobile Phase:
- 95% Methanol
- 5% 20mM Ammonium Acetate (pH 4.1)

:

Degas Mobile Phase Prepare Standard Solution:
(Ultrasonic Bath) 1 mg/mL Mepivacaine in Methanol
In parallel

Equilibrate HPLC System
with Mobile Phase
(Until stable baseline)

l

Inject Sample (5 pL)

Run Chromatogram

Data Collection & Analysis
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Method Validation Protocol
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All analytical methods used for pharmaceutical analysis must be validated to ensure they provide reliable,
consistent, and accurate data. The following section outlines the key validation parameters and their

acceptance criteria, as per ICH guidelines [2] [3].

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation . N
Protocol & Evaluation Acceptance Criteria
Parameter
Specificity Inject blank (solvent), placebo (if available), and Peak from analyte is pure and
standard solution. Ensure no interference at the resolved from any other peak
mepivacaine retention time. (Resolution > 1.5).
Linearity & Prepare and inject standard solutions at a minimum  Correlation coefficient (R?) >
Range of 5 concentrations (e.g., 25-150% of target 0.998.
concentration). Plot peak area vs. concentration.
Accuracy Spike a placebo or known sample with mepivacaine  Mean recovery between 98.0%

at multiple levels (e.g., 50%, 100%, 150%). and 102.0%.
Calculate % recovery.

| Precision | 1. Repeatability (Intra-day): Analyze 6 replicates of 100% concentration. 2. Intermediate
Precision (Inter-day): Perform analysis on a different day, by a different analyst, or on a different
instrument. | Relative Standard Deviation (RSD) of < 1.0% for repeatability. RSD between two sets < 2.0%. |
| Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate +0.1 mL/min,
temperature +2°C, mobile phase pH #0.1). Evaluate system suitability. | Method remains valid (e.g.,
resolution, tailing factor within limits) under all variations. | | Limit of Detection (LOD) & Quantitation
(LOQ) | Determine based on signal-to-noise ratio (S/N). Inject a series of diluted samples. | LOD: S/N ~ 3:1.
LOQ: S/N ~ 10:1 with precision (RSD < 5%) and accuracy (80-120%). |

The workflow for the method validation process is a sequential check of these parameters.
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Start Method Validation
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Application Note: Stability-Indicating Method
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A stability-indicating method is designed to accurately quantify the analyte in the presence of its degradation
products. For mepivacaine, a stability-indicating HPLC method has been developed by subjecting the drug
substance to forced degradation under acid, alkali, thermal, and oxidative stress conditions [4]. The method
was validated for precision, accuracy, and specificity, demonstrating that it can effectively separate
mepivacaine from its degradation products. This is critical for assessing drug shelf-life and storage

conditions.

Conclusion

The described HPLC method provides a reliable and validated procedure for the analysis of mepivacaine,
with a specific focus on enantiomeric separation. The use of a CHIROBIOTIC V2 column with a polar
organic mobile phase results in excellent resolution of the enantiomers. Adherence to the detailed validation
protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for use in

quality control laboratories for the analysis of pharmaceutical products containing mepivacaine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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